

key research papers on 3-Bromo-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-4-(methylsulfonyl)benzoic acid
Cat. No.:	B1374630

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-4-(methylsulfonyl)benzoic acid**: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-(methylsulfonyl)benzoic acid** (CAS No: 39058-84-9), a pivotal intermediate in modern synthetic chemistry. The unique trifunctional arrangement of a carboxylic acid, a bromine atom, and a methylsulfonyl group on the benzene ring makes it a highly versatile scaffold for constructing complex, biologically active molecules. This document details its physicochemical properties, outlines validated synthetic protocols, and explores its significant role as a building block in the development of targeted therapeutics and other advanced materials. The insights provided are geared towards researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical methodologies.

Introduction: A Versatile Synthetic Cornerstone

3-Bromo-4-(methylsulfonyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in pharmaceutical and agrochemical research. Its structure is distinguished by three key functional groups that can be manipulated with high selectivity:

- Carboxylic Acid: Serves as a primary handle for forming amide, ester, and other key linkages, making it essential for coupling with other molecules in multi-step syntheses.

- Bromine Atom: Acts as a versatile leaving group, enabling further functionalization of the aromatic ring through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or nucleophilic aromatic substitution.
- Methylsulfonyl Group: As a strong electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring. This deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, thereby providing regiochemical control in subsequent synthetic transformations[1].

This unique combination of functionalities makes **3-Bromo-4-(methylsulfonyl)benzoic acid** a valuable precursor, particularly in the synthesis of kinase inhibitors and other targeted therapeutic agents where precise molecular architecture is paramount to biological activity[1].

Physicochemical Properties and Spectroscopic Data

The fundamental properties of **3-Bromo-4-(methylsulfonyl)benzoic acid** are summarized below. Accurate characterization using these parameters is the first step in any validated experimental workflow.

Property	Value	Source
CAS Number	39058-84-9	[2] [3]
Molecular Formula	C ₈ H ₇ BrO ₄ S	[2] [4]
Molecular Weight	279.11 g/mol	[2] [5]
MDL Number	MFCD13191607	[2] [5]
Appearance	White to yellow solid	[1]
Storage	Sealed in dry, room temperature conditions	[2]
SMILES	CS(=O) (=O)C1=C(C=C(C=C1)C(=O)O)Br	[6]
InChI Key	KTVNPQRQWOOMGI-UHFFFAOYSA-N	[6] [5]

Core Synthesis Methodologies

The primary and most direct route to **3-Bromo-4-(methylsulfonyl)benzoic acid** is through the oxidation of its aldehyde precursor, 3-Bromo-4-(methylsulfonyl)benzaldehyde. This transformation is a cornerstone of its production and leverages well-established oxidation chemistry.

Logical Workflow for Synthesis

The synthesis follows a logical progression from a more readily available starting material. The oxidation of the aldehyde to the carboxylic acid is a high-yielding and reliable step.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **3-Bromo-4-(methylsulfonyl)benzoic acid**.

Exemplary Experimental Protocol: Oxidation of Aldehyde

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind the choice of reagents is to ensure a complete and clean oxidation while minimizing side reactions.

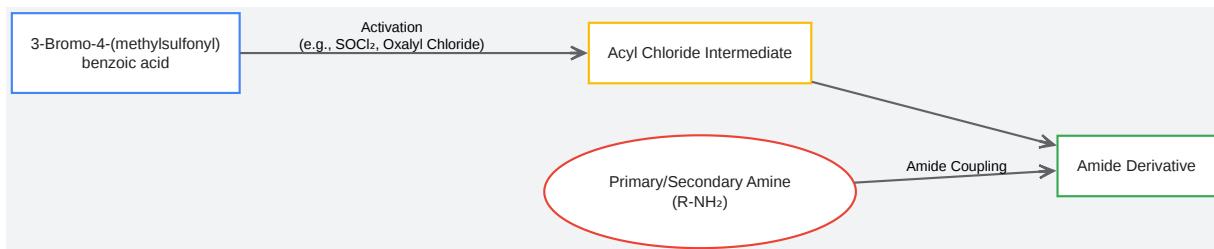
Objective: To synthesize **3-Bromo-4-(methylsulfonyl)benzoic acid** from 3-Bromo-4-(methylsulfonyl)benzaldehyde.

Materials:

- 3-Bromo-4-(methylsulfonyl)benzaldehyde (1.0 eq)
- Potassium permanganate (KMnO₄) (approx. 2.0 eq)
- Acetone (solvent)
- Water
- Sodium bisulfite (NaHSO₃)
- Hydrochloric acid (HCl), concentrated

Procedure:

- Dissolution: Dissolve 3-Bromo-4-(methylsulfonyl)benzaldehyde in acetone in a round-bottom flask equipped with a magnetic stirrer. The use of acetone facilitates the dissolution of the organic starting material.
- Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate in water.
- Reaction: Cool the aldehyde solution in an ice bath to control the exothermic reaction. Slowly add the KMnO₄ solution dropwise to the stirred aldehyde solution. The reaction mixture will turn brown as manganese dioxide (MnO₂) precipitates.


- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
- Quenching: Once the reaction is complete, quench the excess KMnO_4 by adding a saturated solution of sodium bisulfite until the purple color disappears and only the brown MnO_2 precipitate remains.
- Workup: Filter the mixture through a pad of celite to remove the MnO_2 precipitate. Wash the filter cake with a small amount of acetone.
- Acidification: Transfer the filtrate to a separatory funnel and remove the acetone under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl until the pH is approximately 1-2. The desired carboxylic acid will precipitate out of the solution.
- Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts. Dry the product under vacuum to yield **3-Bromo-4-(methylsulfonyl)benzoic acid**.
- Characterization: Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Key Applications in Medicinal Chemistry

The true value of **3-Bromo-4-(methylsulfonyl)benzoic acid** lies in its application as a versatile building block for creating more complex molecules with potential therapeutic value. The carboxylic acid moiety is frequently used to form amide bonds with various amines, a fundamental reaction in drug synthesis.

Role as a Synthetic Intermediate

The following diagram illustrates how **3-Bromo-4-(methylsulfonyl)benzoic acid** can be activated and coupled with a generic amine ($\text{R}-\text{NH}_2$) to form a novel amide derivative, which could be a precursor to a biologically active compound.

[Click to download full resolution via product page](#)

Caption: Amide bond formation using **3-Bromo-4-(methylsulfonyl)benzoic acid**.

Precursor for Targeted Therapies

While direct research papers on **3-Bromo-4-(methylsulfonyl)benzoic acid** are specific, its utility can be inferred from related structures.

- Kinase Inhibitors: Its aldehyde precursor is a key building block for kinase inhibitors used in cancer therapy[1]. The carboxylic acid form allows for the introduction of this scaffold into molecules where an amide linkage is required to interact with the target protein.
- Herbicidal Compounds: Related 2-substituted-4-methylsulfonyl benzoic acids are known intermediates in the preparation of herbicides[7]. This highlights the broader utility of the methylsulfonyl benzoic acid core in agrochemical applications.
- P2Y14R Antagonists: Recently, 3-sulfonamido benzoic acid derivatives have been designed as potent P2Y14 receptor antagonists for treating acute lung injury, demonstrating the pharmacological relevance of this structural motif[8].

Conclusion

3-Bromo-4-(methylsulfonyl)benzoic acid stands as a highly valuable and versatile intermediate in synthetic organic chemistry. Its well-defined functional handles allow for predictable and controlled transformations, making it an ideal starting point for the synthesis of complex molecular targets. The robust methodologies for its synthesis, coupled with its

demonstrated utility as a precursor to pharmacologically relevant scaffolds, ensure its continued importance in drug discovery, medicinal chemistry, and materials science. Future research will likely continue to exploit its unique electronic and structural properties to develop novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 39058-84-9|3-Bromo-4-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 3-Bromo-4-(methylsulfonyl)benzoic Acid | 39058-84-9 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-Bromo-4-(methylsulfonyl)benzoic acid | 39058-84-9 [sigmaaldrich.com]
- 6. PubChemLite - 3-bromo-4-methanesulfonylbenzoic acid (C8H7BrO4S) [pubchemlite.lcsb.uni.lu]
- 7. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 8. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [key research papers on 3-Bromo-4-(methylsulfonyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1374630#key-research-papers-on-3-bromo-4-methylsulfonyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com